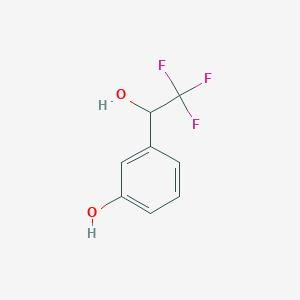

3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Description

3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a trifluoro-hydroxyethyl (–CF₃–CH(OH)–) group attached to the meta position (3-position) of a phenol ring. The molecular formula for the 3-substituted isomer is inferred to be C₈H₇F₃O₂ (molecular weight ~192.14 g/mol), similar to its para-substituted counterpart . Fluorine atoms enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceuticals and agrochemicals .

Properties

CAS No. |

1174535-44-4 |

|---|---|

Molecular Formula |

C8H7F3O2 |

Molecular Weight |

192.13g/mol |

IUPAC Name |

3-(2,2,2-trifluoro-1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,12-13H |

InChI Key |

YEQGRTUMODEXBO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

The para-substituted isomer shares the same functional groups but differs in the hydroxyl group’s position on the aromatic ring. Key differences include:

Coumarin-Based Derivatives

Compounds like 3ae and 3af () feature a trifluoro-hydroxyethyl group attached to coumarin scaffolds. Notable comparisons include:

| Compound | Structure | Melting Point (°C) | Antifungal Activity (MIC µg/mL) |

|---|---|---|---|

| 3ae | Coumarin + 1H-pyrrole substituent | 153.5–154.3 | Active against Fusarium spp. |

| 3af | Coumarin + methyl-pyrrole substituent | 129.3–131.1 | Moderate activity |

| Target Compound | Phenol core (no coumarin) | Not reported | Not tested |

- Activity : The coumarin backbone in 3ae/3af enhances antifungal activity, suggesting that the trifluoro-hydroxyethyl group synergizes with aromatic systems for bioactivity .

- Thermal Stability: Higher melting points in coumarin derivatives (e.g., 3ae at ~154°C) indicate stronger intermolecular interactions compared to simpler phenolic analogs.

Trifluoroethyl-Substituted Aromatics

- 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane (): This compound shares a trifluoroethyl group but lacks the hydroxyl directly on the ethyl chain. The phenolic –OH at the ortho position may reduce steric hindrance, enhancing reactivity in coupling reactions.

- (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid pinacol ester (): The boronic ester substituent enables Suzuki-Miyaura cross-coupling, highlighting how functionalization at the 3-position expands synthetic utility.

Key Research Findings

Physicochemical Properties

- Lipophilicity: The –CF₃ group increases logP values, improving membrane permeability. For example, fluorinated coumarins in show enhanced bioavailability compared to non-fluorinated analogs.

- Acidity: The phenolic –OH (pKa ~10) and trifluoro-hydroxyethyl group (pKa ~12–14) create dual acidity, enabling pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.